6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
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Overview
Description
6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic compound known for its diverse applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: : Starting with a thioamide and an appropriate diazonium salt.
Amidation: : Introducing the 2-ethylbutanamido group.
Thioetherification: : Formation of the thioether linkage with a pyranone derivative.
Esterification: : Final step involves esterification with 4-(trifluoromethyl)benzoic acid.
Conditions may vary, but generally include controlled temperatures, specific pH ranges, and the use of catalysts or solvents to improve yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Key steps may be conducted in large reactors with automated controls to ensure consistent quality. Recrystallization and chromatography are common purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction with agents like lithium aluminum hydride, converting certain functional groups without affecting the core structure.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the thiadiazole ring and the trifluoromethyl benzene moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in ether solvents.
Substitution: : Halides or other nucleophiles in the presence of catalysts.
Major Products
Sulfoxides and Sulfones: : From oxidation.
Amine Derivatives: : From reduction.
Substituted Pyranones: : From nucleophilic substitution.
Scientific Research Applications
6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate has several applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its antimicrobial and anticancer properties.
Industry: : Utilized in the manufacture of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Targets include specific enzymes and cellular receptors.
Pathways Involved: : It can interfere with cellular signaling pathways, protein synthesis, and DNA replication.
Comparison with Similar Compounds
Similar Compounds
6-(2-Aminobenzylthio)pyran-4-one: : Similar in structure but lacks the trifluoromethyl group, altering its reactivity and biological activity.
2-(5-Bromothien-2-yl)-4,5-dihydrothiazole: : Shares the thiadiazole ring but has different substituents, leading to different chemical and biological properties.
Uniqueness
What sets 6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. This uniqueness makes it a valuable target for further research and development.
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Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-15-9-16(29)17(10-32-15)33-19(31)13-5-7-14(8-6-13)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCICMQDQNUELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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